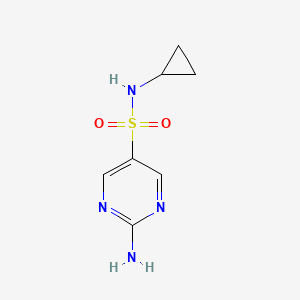![molecular formula C10H18N2O B13271090 3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]butan-2-ol](/img/structure/B13271090.png)
3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]butan-2-ol is an organic compound that belongs to the class of alcohols It features a pyrazole ring substituted with an isopropyl group and a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]butan-2-ol can be achieved through several methods. One common approach involves the reaction of 1-(Propan-2-yl)-1H-pyrazole with butan-2-ol under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl group in the butanol chain can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]butan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antifungal or antibacterial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol: Known for its antifungal properties.
3-(piperazin-1-yl)propan-2-ol: Studied for its potential as a bactericide with low toxicity.
2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol: Used in pharmaceutical research.
Uniqueness
3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]butan-2-ol is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity. Its combination of a pyrazole ring and butanol chain makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-(2-propan-2-ylpyrazol-3-yl)butan-2-ol |
InChI |
InChI=1S/C10H18N2O/c1-7(2)12-10(5-6-11-12)8(3)9(4)13/h5-9,13H,1-4H3 |
InChI Key |
MBRHMUYVZKIRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


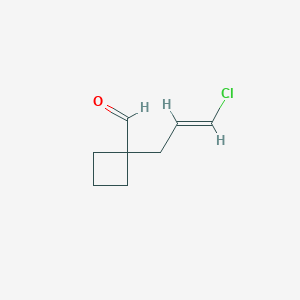
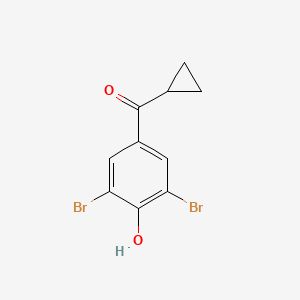
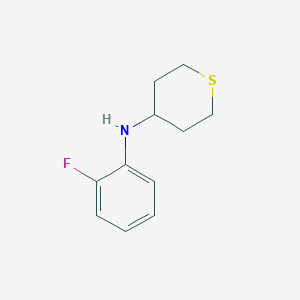
![Ethyl[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13271013.png)
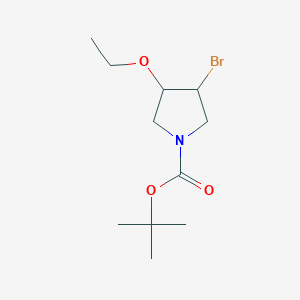
![N-[2-(3-methylphenyl)ethyl]thiolan-3-amine](/img/structure/B13271018.png)
![2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13271023.png)
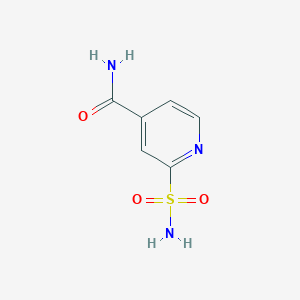
![((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycine](/img/structure/B13271038.png)
![4-Methanesulfonyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B13271046.png)


![4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13271076.png)
